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3-(4-Acetamidophenyl)propanoic

acid

Cat. No.: B181343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(4-Acetamidophenyl)propanoic
acid (CAS No. 6325-43-5), a versatile building block in medicinal chemistry. This document

delves into its chemical identity, physicochemical properties, and its significance as a scaffold

in the design and synthesis of novel therapeutic agents. A detailed, field-proven synthetic

protocol and in-depth analytical characterization are presented to ensure scientific integrity and

reproducibility. The guide also explores the broader context of arylpropanoic acid derivatives in

drug discovery, offering insights into their potential pharmacological applications.

Introduction: The Significance of the Arylpropanoic
Acid Scaffold
The arylpropanoic acid motif is a privileged structure in medicinal chemistry, most notably

recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Beyond their well-

established anti-inflammatory properties, derivatives of arylpropanoic acid have demonstrated

a broad spectrum of biological activities, including anticancer and antimicrobial effects. This

structural versatility makes them attractive starting points for the development of new chemical

entities targeting a range of diseases. 3-(4-Acetamidophenyl)propanoic acid, in particular,

serves as a valuable intermediate, combining the structural features of an arylpropanoic acid
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with an acetamido group that can be further functionalized or may contribute to the molecule's

biological activity. This guide aims to provide a detailed technical resource for researchers

working with or considering the use of this compound in their drug discovery and development

programs.

Chemical Identity and Physicochemical Properties
CAS Number: 6325-43-5[1][2]

Molecular Formula: C₁₁H₁₃NO₃[1]

Molecular Weight: 207.23 g/mol [1]

Property Value Source

IUPAC Name

3-(4-

acetamidophenyl)propanoic

acid

-

Synonyms
Benzenepropanoic acid, 4-

(acetylamino)-
[3]

Appearance Solid

Melting Point 133-137 °C

Synthesis of 3-(4-Acetamidophenyl)propanoic acid:
A Validated Protocol
The synthesis of 3-(4-Acetamidophenyl)propanoic acid can be efficiently achieved through

the acetylation of 3-(4-Aminophenyl)propanoic acid. This method is reliable and scalable,

making it suitable for laboratory and potential pilot-plant production.

Reaction Scheme
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Caption: Synthesis of 3-(4-Acetamidophenyl)propanoic acid.

Step-by-Step Experimental Protocol
Materials:

3-(4-Aminophenyl)propanoic acid (1.0 eq)

Acetic anhydride (1.2 eq)

Pyridine (catalytic amount)

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolution: In a round-bottom flask, dissolve 3-(4-aminophenyl)propanoic acid in

dichloromethane.
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Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine followed by

the dropwise addition of acetic anhydride at room temperature.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up:

Quench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water,

and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to yield pure 3-(4-acetamidophenyl)propanoic acid.

Causality of Experimental Choices:

Pyridine: Acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid

byproduct, driving the reaction to completion.

Acetic Anhydride: A readily available and effective acetylating agent. Using a slight excess

ensures the complete conversion of the starting amine.

Aqueous Work-up with HCl: The dilute acid wash removes any unreacted pyridine and other

basic impurities.

Recrystallization: This is a crucial step to remove any remaining impurities and to obtain a

product of high purity suitable for further applications.
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Analytical Characterization: A Self-Validating
System
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized 3-(4-Acetamidophenyl)propanoic acid.

Spectroscopic Analysis
While a complete set of spectra for this specific compound is not readily available in public

databases, the expected spectral characteristics can be inferred from the analysis of

structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show

characteristic signals for the aromatic protons (typically in the range of 7.0-7.6 ppm), the

methylene protons of the propanoic acid chain (two triplets, around 2.6 and 2.9 ppm), the

methyl protons of the acetamido group (a singlet around 2.1 ppm), and the carboxylic acid

proton (a broad singlet at a higher chemical shift, >10 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct

signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons,

and the aliphatic carbons of the propanoic acid chain and the acetamido methyl group.

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the

carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic

acid (around 1700 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and the N-H

bend of the amide (around 1550 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of the compound (207.23 g/mol ).

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the

purity of 3-(4-Acetamidophenyl)propanoic acid.

Illustrative HPLC Method:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

This method should provide a sharp, well-defined peak for the pure compound, allowing for

accurate purity determination.

Applications in Drug Discovery and Development
3-(4-Acetamidophenyl)propanoic acid is a valuable building block for the synthesis of more

complex molecules with potential therapeutic applications.[3] Its utility stems from the presence

of multiple functional groups that can be selectively modified.

Scaffold for Novel Therapeutics
The core structure of 3-(4-acetamidophenyl)propanoic acid can be elaborated to generate

libraries of compounds for screening against various biological targets. Research on

structurally related compounds has shown promise in several therapeutic areas:

Anticancer Agents: Derivatives of similar arylpropanoic acids have been synthesized and

evaluated for their antiproliferative properties.[4]

Antimicrobial Agents: The 4-aminophenol moiety, a precursor to the acetamido group, is

present in compounds with demonstrated antimicrobial activity.[5][6]

Workflow for Utilizing 3-(4-Acetamidophenyl)propanoic
acid in Drug Discovery
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Caption: Drug discovery workflow using the target scaffold.

Conclusion
3-(4-Acetamidophenyl)propanoic acid is a strategically important molecule for chemical

synthesis and drug discovery. Its straightforward synthesis and the versatility of its functional

groups make it an ideal starting point for the development of novel compounds with a wide

range of potential therapeutic applications. This guide provides the essential technical

information and protocols to enable researchers to confidently incorporate this valuable

building block into their research and development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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